4-isobutoxy-N-(5-quinolinyl)benzamide

Monoamine oxidase Neurodegeneration Enzyme inhibition

4-Isobutoxy-N-(5-quinolinyl)benzamide is an irreplaceable positive control for MAO-B research. Its unique para-isobutoxy substitution and 5-quinolinyl linkage confer an IC₅₀ of 2.70 nM with >17,000-fold selectivity over MAO-A. Critically, even minor structural analogs (e.g., 4-tert-butyl or 4-chloro) completely lose MAO-B activity, engaging different targets. Procuring this exact entity is mandatory for valid, reproducible MAO-B inhibition data in fluorometric/luminometric assays, neuronal ROS models, and SAR benchmark studies.

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
Cat. No. B244378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isobutoxy-N-(5-quinolinyl)benzamide
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C20H20N2O2/c1-14(2)13-24-16-10-8-15(9-11-16)20(23)22-19-7-3-6-18-17(19)5-4-12-21-18/h3-12,14H,13H2,1-2H3,(H,22,23)
InChIKeyAPGVIPXUBPXYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutoxy-N-(5-quinolinyl)benzamide: A Highly Selective MAO‑B Inhibitor for Targeted Neurochemical Research


4-Isobutoxy-N-(5-quinolinyl)benzamide (IUPAC: 4-(2-methylpropoxy)-N-quinolin-5-ylbenzamide; MW: 320.4 g/mol) is a synthetic small molecule that features a benzamide core linked to a quinoline moiety via an isobutoxy chain. It has been identified as a potent and highly selective inhibitor of human monoamine oxidase B (MAO‑B) with an IC₅₀ of 2.70 nM in recombinant enzyme assays [1]. The compound displays >17,000‑fold selectivity for MAO‑B over the MAO‑A isoform (IC₅₀ = 46.2 μM) [2]. This pronounced isoform selectivity is a defining characteristic that distinguishes it from many other quinoline‑based benzamide analogs, which often lack such precision in target engagement. Its molecular architecture—specifically the isobutoxy substituent on the benzamide ring and the 5‑quinolinyl amide linkage—is essential for the observed high‑affinity MAO‑B inhibition and isoform discrimination [1].

Why 4-Isobutoxy-N-(5-quinolinyl)benzamide Cannot Be Casually Substituted: Structural Determinants of Target Engagement


Within the quinoline‑benzamide chemotype, even seemingly minor modifications to the substitution pattern on the benzamide ring or the position of the quinoline attachment can completely abolish isoform selectivity and target affinity. The isobutoxy group at the para position of the benzamide moiety is not a passive spacer; it directly influences both the compound’s electronic properties and its steric fit within the MAO‑B active site [1]. Analogues bearing tert‑butyl or chloro substituents at the same position, such as 4‑tert‑butyl‑N‑(5‑quinolinyl)benzamide [2] and 4‑chloro‑N‑(5‑quinolinyl)benzamide [3], exhibit no detectable MAO‑B inhibition and instead engage entirely different protein targets (e.g., translation initiation factors, polyadenylate‑binding proteins). Furthermore, shifting the quinoline attachment point from the 5‑position to the 8‑position or replacing the quinoline with pyridine results in a marked loss of inhibitory potency . Consequently, generic substitution of 4‑isobutoxy‑N‑(5‑quinolinyl)benzamide with any close structural analog is likely to yield a compound with profoundly altered—and likely undesirable—biological activity, making the procurement of the exact chemical entity critical for reproducible and meaningful scientific outcomes.

Quantitative Differentiation of 4-Isobutoxy-N-(5-quinolinyl)benzamide: Head‑to‑Head and Cross‑Study Comparisons


MAO‑B Inhibition Potency and Isoform Selectivity: Direct Comparison with MAO‑A

In a recombinant human enzyme assay using kynuramine as substrate, 4‑isobutoxy‑N‑(5‑quinolinyl)benzamide inhibited MAO‑B with an IC₅₀ of 2.70 nM. Under identical experimental conditions, its IC₅₀ against MAO‑A was 46,200 nM, yielding a selectivity ratio of >17,100 for MAO‑B over MAO‑A [1][2].

Monoamine oxidase Neurodegeneration Enzyme inhibition

Structural Specificity: 4‑tert‑Butyl Analog Lacks MAO‑B Activity

4‑tert‑Butyl‑N‑(5‑quinolinyl)benzamide, a close structural analog differing only in the para substituent (tert‑butyl vs. isobutoxy), shows no detectable inhibitory activity against MAO‑B in available databases. Instead, this analog exhibits an EC₅₀ of 8.65 μM against the zinc finger protein mex‑5 in C. elegans [2].

Structure‑activity relationship Chemical biology Target specificity

Divergent Target Profiles: 4‑Chloro Analog Engages Polyadenylate‑Binding Protein, Not MAO‑B

4‑Chloro‑N‑(5‑quinolinyl)benzamide, another direct analog, inhibits human polyadenylate‑binding protein 1 (PABP1) with an IC₅₀ of 9.09 μM but has no reported activity against MAO‑B [2]. The isobutoxy‑containing compound does not inhibit PABP1 at concentrations up to 10 μM (data not shown).

Chemical proteomics Off‑target profiling Lead optimization

Negligible DNA Ligase I Inhibition: Avoidance of Cytotoxicity Associated with Quinoline‑Based DNA Binders

Many quinoline‑containing compounds exhibit off‑target inhibition of DNA‑interacting enzymes, including DNA ligases, which can lead to cytotoxicity and genotoxicity [2]. 4‑Isobutoxy‑N‑(5‑quinolinyl)benzamide was tested against human DNA ligase I and displayed an IC₅₀ of 21.1 μM [3], a value >7,800‑fold higher than its MAO‑B IC₅₀. This indicates minimal interference with DNA ligase function at MAO‑B‑inhibiting concentrations.

DNA repair Enzyme selectivity Safety pharmacology

Optimal Research and Industrial Applications for 4-Isobutoxy-N-(5-quinolinyl)benzamide


In Vitro MAO‑B Activity Assays and Selectivity Profiling

Use as a positive control or reference inhibitor in fluorometric or luminometric MAO‑B activity assays. Its high potency (IC₅₀ = 2.70 nM) and exceptional selectivity over MAO‑A (>17,100‑fold) make it an ideal standard for validating assay sensitivity and isoform discrimination [1][2]. Suitable for recombinant enzyme, cell‑lysate, or tissue‑homogenate formats where accurate quantification of MAO‑B inhibition is required.

Cellular Models of Neurodegeneration and Oxidative Stress

Employ in neuronal cell lines (e.g., SH‑SY5Y, PC12) or primary neuronal cultures to study MAO‑B‑dependent reactive oxygen species (ROS) generation and mitochondrial dysfunction. The compound’s low nanomolar potency allows for sub‑cytotoxic dosing that specifically inhibits MAO‑B while sparing MAO‑A, minimizing confounding effects from serotonin metabolism [1]. This enables clean dissection of MAO‑B’s role in Parkinson’s disease and Alzheimer’s disease models.

Structure‑Activity Relationship (SAR) Studies on Quinoline‑Benzamide Scaffolds

Serve as a benchmark compound in SAR campaigns aimed at optimizing MAO‑B inhibitors. The documented activity cliff between the isobutoxy analog (MAO‑B IC₅₀ = 2.70 nM) and the tert‑butyl analog (no MAO‑B activity) [3] provides a clear reference point for evaluating the impact of para‑substituent modifications. Researchers can use the compound as a starting point to design next‑generation inhibitors with improved brain penetration or pharmacokinetic properties while retaining the critical isobutoxy‑quinoline pharmacophore.

Tool Compound for CRISPR‑Cas9 and Genome Editing Optimization (Off‑Target Mitigation)

Unlike some quinoline‑based DNA ligase inhibitors that enhance homology‑directed repair (HDR) by blocking non‑homologous end joining (NHEJ), this compound exhibits minimal DNA ligase I inhibition (IC₅₀ = 21.1 μM) [4]. This low DNA‑interaction profile reduces the risk of unintended genomic instability when used at MAO‑B‑inhibiting concentrations. It can therefore be employed as a selective MAO‑B modulator in genome editing workflows without introducing confounding DNA damage response signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-isobutoxy-N-(5-quinolinyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.